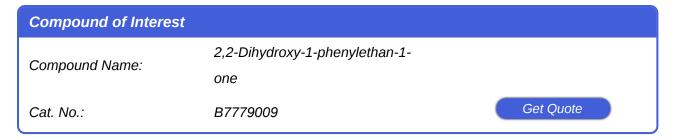


# Spectroscopic Profile of 2,2-Dihydroxy-1-phenylethan-1-one: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2,2-dihydroxy-1-phenylethan-1-one**, also known as phenylglyoxal hydrate. This compound serves as a valuable building block in organic synthesis and is of interest to researchers in medicinal chemistry and drug development. This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, detailed experimental protocols for data acquisition, and a logical workflow for spectroscopic analysis.

# **Spectroscopic Data Summary**

The following tables summarize the available quantitative spectroscopic data for **2,2-dihydroxy-1-phenylethan-1-one**.

## Table 1: <sup>1</sup>H NMR Spectroscopic Data

Experimental <sup>1</sup>H NMR data for **2,2-dihydroxy-1-phenylethan-1-one** is not readily available in the public domain. Predicted data is provided below.



Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.9 - 7.5	Multiplet	5H	Aromatic protons (C <sub>6</sub> H₅)
~5.5	Singlet	1H	Methine proton (- CH(OH) <sub>2</sub> )
~4.5	Broad Singlet	2H	Hydroxyl protons (- CH(OH) <sub>2</sub> )

Note: Predicted values can vary depending on the software and parameters used. The chemical shift of the hydroxyl protons is highly dependent on solvent and concentration.

# Table 2: <sup>13</sup>C NMR Spectroscopic Data

Experimental <sup>13</sup>C NMR data for **2,2-dihydroxy-1-phenylethan-1-one** is not readily available in the public domain.

Chemical Shift (δ) ppm	Assignment	
~195	Carbonyl carbon (C=O)	
~135	Quaternary aromatic carbon (C-C=O)	
~134	Para-aromatic carbon	
~129	Ortho/Meta-aromatic carbons	
~95	Dihydroxylated carbon (-CH(OH) <sub>2</sub> )	

Note: Predicted values are for reference only and should be confirmed by experimental data.

# **Table 3: IR Spectroscopic Data**



Frequency (cm <sup>-1</sup> )	Intensity	Assignment
~3400	Strong, Broad	O-H stretch (hydroxyl groups)
~3060	Medium	C-H stretch (aromatic)
~1680	Strong	C=O stretch (ketone)
~1600, 1450	Medium-Weak	C=C stretch (aromatic ring)
~1100	Strong	C-O stretch (hydroxyl groups)

Data sourced from publicly available spectra.

## **Table 4: Mass Spectrometry Data**

The mass spectrum of the anhydrous form, phenylglyoxal, is presented below as a reference. The hydrate is expected to lose water readily in the mass spectrometer.

m/z	Relative Intensity (%)	Proposed Fragment
134	40	[M] <sup>+</sup> (C <sub>8</sub> H <sub>6</sub> O <sub>2</sub> )
105	100	[C <sub>6</sub> H <sub>5</sub> CO] <sup>+</sup> (Benzoyl cation)
77	80	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup> (Phenyl cation)
51	35	[C4H3]+

Data sourced from the NIST Chemistry WebBook for phenylglyoxal.

# **Experimental Protocols**

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are generalized for a solid organic compound like **2,2-dihydroxy-1-phenylethan-1-one** and may require optimization based on the specific instrumentation used.

# **Nuclear Magnetic Resonance (NMR) Spectroscopy**

Sample Preparation:



- Weigh approximately 5-10 mg of **2,2-dihydroxy-1-phenylethan-1-one**.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₀) in a clean, dry vial.
- Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
- Cap the NMR tube.
- Instrument Setup:
  - Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth.
  - Place the sample in the NMR magnet.
  - Lock the spectrometer onto the deuterium signal of the solvent.
  - Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
- Data Acquisition:
  - o ¹H NMR:
    - Acquire a standard one-pulse proton spectrum.
    - Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).
    - Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.
    - Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
  - 13C NMR:
    - Acquire a proton-decoupled carbon spectrum.
    - Set the spectral width to cover the expected range of carbon signals (e.g., 0-220 ppm).



- Use a pulse angle of 45-90 degrees and a longer relaxation delay (e.g., 2-5 seconds).
- Acquire a larger number of scans (e.g., 128 or more) due to the lower natural abundance and sensitivity of the <sup>13</sup>C nucleus.
- Data Processing:
  - Apply a Fourier transform to the acquired Free Induction Decay (FID).
  - Phase the resulting spectrum to obtain pure absorption peaks.
  - Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl<sub>3</sub> at 7.26 ppm for <sup>1</sup>H and 77.16 ppm for <sup>13</sup>C).
  - Integrate the peaks in the <sup>1</sup>H NMR spectrum.
  - Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

## Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance ATR):
  - Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent (e.g., isopropanol) and allowing it to dry completely.
  - Place a small amount of the solid 2,2-dihydroxy-1-phenylethan-1-one powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
  - Lower the press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.
- Data Acquisition:
  - Acquire a background spectrum of the empty, clean ATR crystal.
  - Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance



spectrum.

 Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a spectral range of 4000-400 cm<sup>-1</sup>.

#### Data Analysis:

 Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule (e.g., O-H, C=O, C-H aromatic, C=C aromatic).

## **Mass Spectrometry (MS)**

- Sample Introduction and Ionization (Electron Ionization EI):
  - Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid sample.
  - Heat the probe to vaporize the sample into the ion source.
  - Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

#### Mass Analysis:

- Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

#### · Detection:

- The separated ions are detected, and their abundance is recorded.
- A mass spectrum is generated, plotting the relative abundance of ions as a function of their m/z ratio.
- Data Analysis:

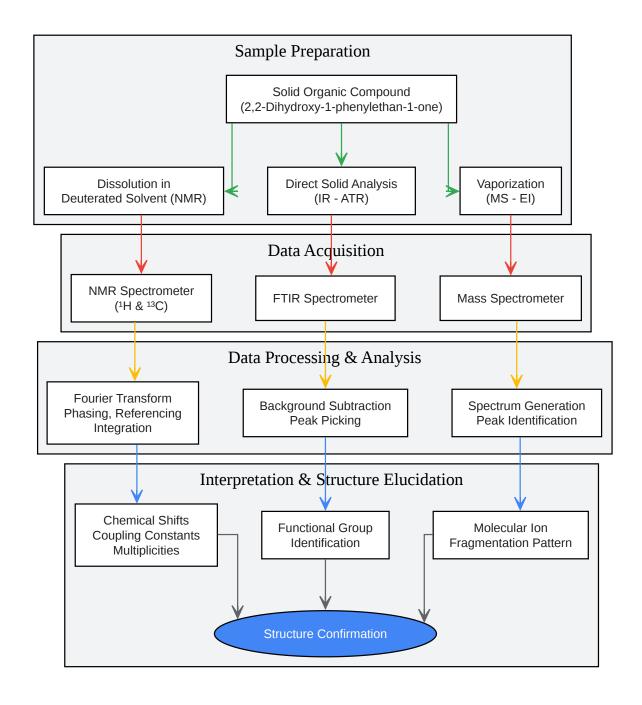


- Identify the molecular ion peak (M<sup>+</sup>), if present. For 2,2-dihydroxy-1-phenylethan-1-one,
  this would likely be the peak for the dehydrated molecule, phenylglyoxal (m/z 134).
- Analyze the fragmentation pattern to identify characteristic fragment ions. Key fragments for this molecule would include the benzoyl cation ([C<sub>6</sub>H<sub>5</sub>CO]<sup>+</sup>, m/z 105) and the phenyl cation ([C<sub>6</sub>H<sub>5</sub>]<sup>+</sup>, m/z 77).

# **Mandatory Visualization**

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.





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Caption: Workflow for Spectroscopic Analysis.

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